molecular formula C12H19FN2O5Sn B3368515 5-Trimethylstannyl-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)uracil CAS No. 213136-14-2

5-Trimethylstannyl-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)uracil

Cat. No.: B3368515
CAS No.: 213136-14-2
M. Wt: 409 g/mol
InChI Key: ADAHQGOBSHHLQG-FNDYBIIPSA-N
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Description

5-Trimethylstannyl-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)uracil is a synthetic nucleoside analogue. This compound is notable for its potential applications in antiviral research and gene imaging. It is characterized by the presence of a trimethylstannyl group attached to the uracil base, which is further linked to a modified sugar moiety.

Mechanism of Action

Target of Action

It is known to be a remarkably efficacious antiviral nucleoside analogue , suggesting that it likely targets viral polymerases .

Mode of Action

Given its classification as an antiviral nucleoside analogue , it is plausible that it interferes with the replication of viral RNA or DNA by incorporating into the growing nucleic acid chain, causing premature termination.

Biochemical Pathways

As an antiviral nucleoside analogue , it likely impacts the viral replication pathway by inhibiting the function of viral polymerases.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in Kunming mice . Biological experiments exhibited rapid clearance of the compound from the blood pool . The compound was mostly excreted by kidneys .

Result of Action

Given its classification as an antiviral nucleoside analogue , it is likely that it inhibits viral replication, thereby preventing the spread of the virus within the host organism.

Action Environment

The compound was found to be stable in normal human serum and saline at 37°c , suggesting that it may be stable under physiological conditions.

Biochemical Analysis

Biochemical Properties

5-Trimethylstannyl-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)uracil plays a significant role in biochemical reactions by acting as an antiviral agent. It exhibits high selectivity for viral polymerases, which are enzymes responsible for the replication of viral RNA. The compound interacts with these polymerases, inhibiting their activity and thus preventing the replication of the virus . Additionally, it may interact with other biomolecules such as nucleic acids, further contributing to its antiviral properties.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by interfering with cell signaling pathways and gene expression. The compound’s interaction with viral polymerases disrupts the normal replication process of the virus, leading to a decrease in viral load within infected cells. This disruption can also affect cellular metabolism, as the cells attempt to counteract the viral inhibition .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with viral polymerases. By binding to these enzymes, the compound inhibits their activity, preventing the synthesis of viral RNA. This inhibition leads to a cascade of effects, including the suppression of viral gene expression and the disruption of viral replication. Additionally, the compound may induce changes in the expression of host cell genes, further contributing to its antiviral activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability in various conditions, maintaining its antiviral activity for extended periods. It may undergo degradation under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, with some cells exhibiting altered metabolic activity even after the compound has been cleared .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits viral replication without causing significant toxicity. At higher doses, toxic effects may be observed, including damage to vital organs and disruption of normal cellular processes. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve maximum efficacy with minimal adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its activation and subsequent antiviral activity. The compound’s metabolism can affect metabolic flux and the levels of various metabolites within the cell. Understanding these pathways is crucial for optimizing the compound’s efficacy and minimizing potential side effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity. The compound’s distribution patterns can vary depending on the tissue type and the presence of specific transport mechanisms .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance its antiviral activity by concentrating the compound in areas where viral replication occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Trimethylstannyl-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)uracil involves several steps. One notable method includes the radioiodination of the compound to prepare 125I-labeled derivatives. The process typically involves the following steps :

    Radioiodination: The compound is labeled with radioiodine (125I) using a rotary evaporation method to remove excess methanol.

    Purification: The reactant is purified through a Sep-Pak C18 reversal phase column.

    Radiochemical Purity and Stability: The radiochemical purity and in vivo stability are determined using silica gel thin layer chromatography (TLC).

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the described synthetic route can be scaled up for industrial applications, ensuring high radiochemical purity and stability.

Chemical Reactions Analysis

Types of Reactions

5-Trimethylstannyl-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)uracil undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylstannyl group can be substituted with other functional groups.

    Oxidation and Reduction: These reactions can modify the uracil base or the sugar moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Radioiodine (125I): For labeling purposes.

    Methanol: Used in the rotary evaporation method.

    Silica Gel: For thin layer chromatography.

Major Products Formed

The major products formed from these reactions include radiolabeled derivatives, which are used for imaging and research purposes .

Scientific Research Applications

5-Trimethylstannyl-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)uracil has several scientific research applications :

    Antiviral Research: It is used as an antiviral nucleoside analogue, showcasing selectivity for viral polymerases.

    Gene Imaging: The compound is used in radio-labeling for reporter gene imaging, particularly in myocardial studies.

    Biological Studies: It is used to study the biodistribution and clearance of radiolabeled compounds in vivo.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Trimethylstannyl-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)uracil is unique due to its trimethylstannyl group, which allows for radioiodination and subsequent imaging applications. This feature distinguishes it from other nucleoside analogues that lack this functional group .

Properties

IUPAC Name

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-trimethylstannylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN2O5.3CH3.Sn/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16;;;;/h2,4,6-8,13,15H,3H2,(H,11,14,16);3*1H3;/t4-,6+,7-,8-;;;;/m1..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAHQGOBSHHLQG-FNDYBIIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Sn](C)(C)C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19FN2O5Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801122958
Record name 1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-(trimethylstannyl)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801122958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213136-14-2
Record name 1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-(trimethylstannyl)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213136-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-(trimethylstannyl)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801122958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Trimethylstannyl-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)uracil
Reactant of Route 2
5-Trimethylstannyl-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)uracil
Reactant of Route 3
5-Trimethylstannyl-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)uracil
Reactant of Route 4
5-Trimethylstannyl-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)uracil
Reactant of Route 5
5-Trimethylstannyl-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)uracil
Reactant of Route 6
5-Trimethylstannyl-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)uracil

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